Thiamphenicol glycinate hydrochloride

Description

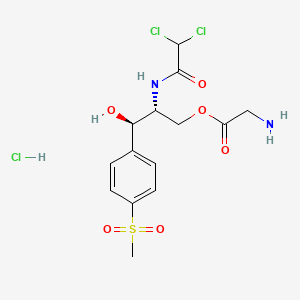

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O6S.ClH/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);1H/t10-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXJDBJNAXSJDH-MHDYBILJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl3N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023650 | |

| Record name | Thiamphenicol glycinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2611-61-2 | |

| Record name | Thiamphenicol glycinate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2611-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neomyson G hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamphenicol glycinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulphonyl)phenyl]propyl [R-(R*,R*)]aminoacetate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMPHENICOL AMINOACETATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88VGC22BWE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Thiamphenicol Glycinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamphenicol (B1682257) glycinate (B8599266) hydrochloride is a synthetic, broad-spectrum antibiotic, a derivative of chloramphenicol (B1208). This technical guide delineates the molecular mechanism of action of thiamphenicol, focusing on its interaction with the bacterial ribosome. Thiamphenicol glycinate hydrochloride is a prodrug that is rapidly hydrolyzed in the body to release the active compound, thiamphenicol. The primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of peptide bonds.[1][2] This document provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Peptidyl Transferase

Thiamphenicol exerts its bacteriostatic effect by targeting the bacterial 70S ribosome, with a high specificity for the 50S subunit.[3][4] This selectivity for prokaryotic ribosomes over eukaryotic 80S ribosomes is a key factor in its therapeutic index. The binding of thiamphenicol to the 50S subunit sterically obstructs the peptidyl transferase center (PTC), the catalytic site responsible for peptide bond formation during protein synthesis.[3] This inhibition disrupts the elongation of the polypeptide chain, leading to a cessation of bacterial growth.[3]

The molecular structure of thiamphenicol, which features a methylsulfonyl group instead of the p-nitro group found in chloramphenicol, is crucial to its safety profile. This modification significantly reduces the risk of aplastic anemia, a severe adverse effect associated with chloramphenicol.[1]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the step-by-step mechanism by which thiamphenicol inhibits bacterial protein synthesis.

Quantitative Data

In Vitro Antibacterial Activity

The potency of thiamphenicol has been quantified by determining its Minimum Inhibitory Concentration (MIC) against a range of bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Bacterium | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Streptococcus pneumoniae | 16 | - | 0.5 | 1-2 | [5] |

| Streptococcus pyogenes | - | - | 2 | 4 | [6] |

| Haemophilus influenzae | - | - | 0.5 | 1 | [6] |

| Gram-positive strains | 247 | 0.5 - >64 | - | - | [2] |

| Gram-negative strains | 195 | 8 - >64 | - | - | [2] |

| Anaerobic strains | - | - | 0.5 - 1.0 | - | [7] |

Pharmacokinetic Parameters of Thiamphenicol Glycinate

Following intravenous administration, thiamphenicol glycinate is rapidly converted to the active thiamphenicol. The table below summarizes key pharmacokinetic parameters in healthy volunteers after a single intravenous infusion.

| Parameter | 500 mg Dose | 1000 mg Dose | 1500 mg Dose | Reference |

| Thiamphenicol Glycinate (Prodrug) | ||||

| AUC0-∞ (µg·min/mL) | 849.1 ± 100.3 | 1305.2 ± 301.8 | 2315.9 ± 546.9 | [8] |

| Total Clearance (L/min) | 0.58 ± 0.07 | 0.41 ± 0.10 | 0.68 ± 0.18 | [8] |

| Thiamphenicol (Active Metabolite) | ||||

| AUC0-∞ (µg·min/mL) | 4509.0 ± 565.9 | 7506.5 ± 1112.4 | 12613.3 ± 2779.8 | [8] |

| Renal Clearance (L/min) | 0.097 (mean) | 0.097 (mean) | 0.097 (mean) | [8] |

| Percentage Excreted Unchanged in Urine | 71.9 ± 19.4% | 71.9 ± 19.4% | 71.9 ± 19.4% | [8] |

Inhibition of Peptidyl Transferase Activity

Kinetic studies have determined the inhibition constant (Ki) of thiamphenicol for the peptidyl transferase reaction, providing a quantitative measure of its inhibitory potency at the molecular level.

| Compound | Inhibition Constant (Ki) | System | Assay | Reference |

| Thiamphenicol | 0.45 µM | E. coli cell-free system | Puromycin Reaction | [9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of thiamphenicol is determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination by Broth Microdilution

Peptidyl Transferase Inhibition Assay (Puromycin Reaction)

This assay directly measures the inhibition of the peptidyl transferase activity of the ribosome.

Workflow for Puromycin Reaction Assay

Ribosome Binding Assay (Competitive Displacement)

This assay determines the binding affinity of thiamphenicol to the 50S ribosomal subunit by measuring its ability to displace a fluorescently labeled probe that binds to the same or an overlapping site.

Workflow for Competitive Ribosome Binding Assay

Conclusion

This compound, through its active metabolite thiamphenicol, is a potent inhibitor of bacterial protein synthesis. Its well-defined mechanism of action, centered on the inhibition of the peptidyl transferase center of the 50S ribosomal subunit, provides a solid foundation for its clinical use. The quantitative data on its antibacterial activity and pharmacokinetic profile, coupled with established experimental protocols for its study, underscore its continued relevance as a therapeutic agent and a tool for research in antimicrobial drug development. The favorable safety profile of thiamphenicol compared to chloramphenicol further enhances its therapeutic value.

References

- 1. Salient features of thiamphenicol: review of clinical pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro antibacterial activity of thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacokinetic and clinical efficacy of thiamphenicol in poultry [medigraphic.com]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. benchchem.com [benchchem.com]

- 7. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Thiamphenicol Glycinate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for thiamphenicol (B1682257) glycinate (B8599266) hydrochloride, a broad-spectrum antibacterial agent. The information compiled herein is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

Two principal pathways for the synthesis of thiamphenicol glycinate have been documented, each with distinct advantages and challenges. The first is a more traditional approach involving the protection and subsequent deprotection of glycine (B1666218), while the second, an improved method, utilizes an enaminoglycine ester intermediate to streamline the process.

Pathway 1: The N-Carbobenzyloxyglycine Method

This route involves the esterification of thiamphenicol with N-carbobenzyloxyglycine (N-Cbz-glycine) facilitated by a coupling agent, followed by the removal of the Cbz protecting group via catalytic hydrogenation.

Step 1: Synthesis of N-Carbobenzyloxythiamphenicol Glycinate

The initial step is a condensation reaction between thiamphenicol and N-Cbz-glycine. The use of a strong dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), is crucial for driving the esterification.[1]

Experimental Protocol:

A representative protocol for this step, based on the principles of Steglich esterification, is as follows:

-

Thiamphenicol and N-carbobenzyloxyglycine are dissolved in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is added to the solution.

-

The reaction mixture is cooled to 0°C, and dicyclohexylcarbodiimide (DCC) is added portion-wise.

-

The reaction is stirred at 0°C for a short period and then allowed to warm to room temperature, where it is stirred for several hours to ensure completion.

-

The byproduct, dicyclohexylurea (DCU), precipitates out of the solution and is removed by filtration.

-

The filtrate is then subjected to an aqueous workup, followed by extraction and purification to isolate the N-carbobenzyloxythiamphenicol glycinate.

Step 2: Deprotection via Catalytic Hydrogenation

The N-Cbz protecting group is removed from the intermediate to yield thiamphenicol glycinate.[1]

Experimental Protocol:

A general procedure for the hydrogenolysis of the Cbz group is as follows:

-

N-Carbobenzyloxythiamphenicol glycinate is dissolved in a solvent such as methanol (B129727) or ethanol.

-

A palladium on carbon (Pd/C) catalyst (typically 5-10% by weight) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically via a hydrogen-filled balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the catalyst is removed by filtration through Celite.

-

The solvent is removed under reduced pressure to yield the thiamphenicol glycinate free base.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the thiamphenicol glycinate free base to its hydrochloride salt to enhance stability and solubility.[2]

Experimental Protocol:

-

The thiamphenicol glycinate free base is dissolved in a suitable organic solvent.

-

A solution of hydrochloric acid in an organic solvent (e.g., methanolic HCl) or gaseous hydrogen chloride is added to the solution.

-

The thiamphenicol glycinate hydrochloride precipitates from the solution.

-

The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Recrystallization from a suitable solvent system can be performed for further purification.[3][4]

Quantitative Data for Pathway 1:

Pathway 2: The Enaminoglycine Ester Method (Improved Process)

This improved process offers a more efficient synthesis of this compound by avoiding the protection-deprotection sequence of the amino group.[1]

Step 1: Synthesis of Thiamphenicol Ethylacetoacetate Enaminoglycine Ester

In this step, thiamphenicol is reacted with the sodium salt of ethylacetoacetate enaminoglycine in the presence of dicyclohexylcarbodiimide.[1]

Experimental Protocol: [1]

-

Dissolve 6 grams of thiamphenicol in a mixture of 10 ml of dimethylformamide and 6 ml of pyridine (B92270).

-

To this solution, add 4.2 grams of the sodium salt of ethylacetoacetate enaminoglycine.

-

Cool the resulting mixture to below 0°C.

-

Under stirring and cooling, add 2.3 grams of pyridine hydrochloride. Continue stirring under these conditions for an additional 20 minutes after the addition is complete.

-

Add 4.2 grams of dicyclohexylcarbodiimide to the mixture.

-

Continue stirring at a temperature below 0°C for 2 hours, and then for one hour at room temperature to complete the reaction.

-

Remove the precipitated dicyclohexylurea by filtration.

-

Pour the filtrate into 500 ml of ice water and allow it to stand for 2 hours.

-

Collect the crystallized product, wash it with water, and air dry.

Step 2: Acid Hydrolysis to this compound

The intermediate ester is then hydrolyzed under acidic conditions to yield the final product.[1]

Experimental Protocol: [1]

-

Dissolve 8.26 grams of the thiamphenicol ethylacetoacetate enaminoglycine ester obtained in the previous step in 80 ml of methanol.

-

Add 20 ml of concentrated hydrochloric acid to the solution.

-

Heat the mixture at reflux for 2 hours.

-

After cooling, add 100 ml of acetone (B3395972) to the reaction mixture.

-

Allow the mixture to stand, during which time this compound will crystallize.

-

Collect the crystals by filtration.

Quantitative Data Summary for Pathway 2

| Step | Product | Starting Material (Thiamphenicol) | Yield (grams) | Theoretical Yield (%) | Melting Point (°C) |

| 1 | Thiamphenicol ethylacetoacetate enaminoglycine ester | 6 g | 8.26 g | 93.5% | 99.5-101.5 |

| 2 | This compound | 8.26 g (intermediate) | - | 95.4% | 188-190 |

Visualization of Synthesis Pathways

To further elucidate the chemical transformations, the following diagrams illustrate the two synthesis pathways for this compound.

Conclusion

This technical guide has outlined two primary synthetic routes to this compound. The enaminoglycine ester method (Pathway 2) is presented as an improved process, offering higher yields and a more streamlined approach by avoiding the need for protection and deprotection of the glycine amino group.[1] The N-carbobenzyloxyglycine method (Pathway 1), while a valid synthetic strategy, is reported to be less efficient.[1] The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.

References

thiamphenicol glycinate hydrochloride chemical properties and structure

An In-depth Technical Guide to Thiamphenicol (B1682257) Glycinate (B8599266) Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties and structural attributes of thiamphenicol glycinate hydrochloride. The information is compiled from scientific literature and chemical databases to support research and development activities.

Chemical Identity and Structure

This compound is the hydrochloride salt of the glycinate ester of thiamphenicol, a broad-spectrum antibiotic.[1] This esterification makes the compound more water-soluble, facilitating its use in pharmaceutical formulations.[1] It is a prodrug that, upon administration, is hydrolyzed by tissue esterases to release the active antibiotic, thiamphenicol.[2]

The chemical structure, including its specific stereochemistry, is crucial for its biological activity.

Chemical Structure

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D Chemical Structure of this compound.

Structural and Identification Data

Key identifiers and structural descriptors are summarized below.

| Property | Value | Reference |

| IUPAC Name | [(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate;hydrochloride | [3][4] |

| CAS Number | 2611-61-2 | [5][6][7] |

| Molecular Formula | C₁₄H₁₉Cl₃N₂O₆S | [3][5][6] |

| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)--INVALID-LINK--CN)NC(=O)C(Cl)Cl">C@HO.Cl | [1][4][5] |

| InChI Key | DKXJDBJNAXSJDH-MHDYBILJSA-N | [1][3][4] |

Physicochemical Properties

The physical and chemical properties of a drug substance are critical for its formulation, delivery, and biological activity.

Quantitative Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 449.73 g/mol | [5][8] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 184-185 °C | [8] |

| Solubility | Water: Soluble DMSO: 250 mg/mL | [1][5] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Rotatable Bond Count | 9 | [3] |

| Topological Polar Surface Area | 144 Ų | [3] |

Mechanism of Action

This compound acts as a prodrug, which is inactive until metabolized in the body. The active component is thiamphenicol.

-

Hydrolysis: Upon administration, tissue esterases hydrolyze the glycinate ester bond.[2]

-

Release of Thiamphenicol: This reaction releases thiamphenicol and glycine.

-

Inhibition of Protein Synthesis: Thiamphenicol then binds to the 50S subunit of the bacterial ribosome.[1][9][10]

-

Bacteriostatic Effect: This binding action inhibits the peptidyl transferase step of protein synthesis, preventing the formation of peptide bonds and halting bacterial growth.[9]

This mechanism is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][10]

Caption: Mechanism of action pathway for Thiamphenicol.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Synthesis of this compound

A patented method describes the synthesis of thiamphenicol glycinate from thiamphenicol.[11] A key step involves the reaction of thiamphenicol with a lower-alkyl acetoacetate (B1235776) enaminoglycine, followed by acid hydrolysis to yield the final product.[11][12]

The general workflow is outlined below.

Caption: Simplified workflow for the synthesis of Thiamphenicol Glycinate HCl.

HPLC Method for Quantification in Human Plasma

A validated high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of thiamphenicol and its prodrug, thiamphenicol glycinate, in human plasma and urine.[13]

Methodology Summary:

-

Sample Preparation (Plasma):

-

Chromatographic Conditions:

-

Column: Hypersil ODS2.[13]

-

Mobile Phase: Acetonitrile-water (87:13, v/v) containing 0.003 M tetrabutyl ammonium (B1175870) bromide and 0.056 M ammonium acetate.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV at 224 nm.[13]

-

-

Results:

This method is suitable for clinical pharmacokinetic studies.[13]

Conclusion

This compound is a well-characterized prodrug of the antibiotic thiamphenicol, with established physicochemical properties and a known mechanism of action. Its enhanced water solubility makes it a valuable compound for pharmaceutical development. The structural data and experimental protocols summarized in this guide provide a solid foundation for researchers and scientists working with this molecule.

References

- 1. CAS 2611-61-2: this compound [cymitquimica.com]

- 2. Thiamphenicol glycinate acetylcysteine - Wikipedia [en.wikipedia.org]

- 3. Thiamphenicol Glycinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. clearsynth.com [clearsynth.com]

- 7. chemwhat.com [chemwhat.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. US3823182A - Process for the preparation of thiamphenicol glycinate - Google Patents [patents.google.com]

- 12. US3823182A - Process for the preparation of thiamphenicol glycinate - Google Patents [patents.google.com]

- 13. Simultaneous analysis of thiamphenicol and its prodrug thiamphenicol glycinate in human plasma and urine by high performance liquid chromatography: Application to pharmacokinetic study - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

Navigating the Solubility of Thiamphenicol Glycinate Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of thiamphenicol (B1682257) glycinate (B8599266) hydrochloride in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents logical workflows through diagrams to facilitate a comprehensive understanding of this broad-spectrum antibacterial agent.

Executive Summary

Thiamphenicol glycinate hydrochloride, a derivative of thiamphenicol, is noted for its enhanced solubility in aqueous solutions, a key characteristic for its pharmaceutical applications. This guide synthesizes the currently available data on its solubility in a range of common laboratory solvents. While quantitative data for some solvents is readily available, for others, qualitative descriptions are provided based on existing literature. Furthermore, this guide furnishes a standardized experimental protocol for determining solubility, ensuring consistency and reproducibility in research settings.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its handling, formulation, and in vitro studies. The following table summarizes the available quantitative and qualitative solubility data in common laboratory solvents. For comparative purposes, solubility data for the parent compound, thiamphenicol, is also included, highlighting the impact of the glycinate hydrochloride salt on solubility.

Table 1: Solubility of this compound and Thiamphenicol

| Solvent | This compound | Thiamphenicol (Parent Compound) |

| Water | "Very soluble"[1][2] | >53.4 µg/mL (at pH 7.4)[3] |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (requires sonication)[4][5] | ~30 mg/mL[6][7] |

| Ethanol (B145695) | Data not available | 0.2 mg/mL[6][7] or 50 mg/mL[8] (Note: Discrepancy in literature) |

| Methanol (B129727) | Data not available | Relative solubility is high (see section 2.1) |

| Dimethylformamide (DMF) | Implied soluble (used as a reaction solvent)[2] | ~30 mg/mL[6][7] |

| Acetone (B3395972) | Data not available | Relative solubility is high (see section 2.1) |

| 1:1 DMSO:PBS (pH 7.2) | Data not available | ~0.5 mg/mL[6][7] |

It is important to note the significant discrepancy in the reported solubility of the parent compound, thiamphenicol, in ethanol. Researchers should verify this value for their specific applications.

Relative Solubility of Thiamphenicol

A study on the parent compound, thiamphenicol, established a relative order of solubility in a range of neat solvents, which can be a useful reference for solvent selection:

N,N-dimethylformamide > acetone > methanol > 1,4-dioxane (B91453) > 2-butanone (B6335102) > ethanol > acetonitrile (B52724) > ethyl acetate (B1210297) > n-propanol > isopropyl alcohol > water > n-butanol > toluene.[9][10]

Experimental Protocol for Solubility Determination

A standardized and robust methodology is crucial for the accurate determination of solubility. The Saturation Shake-Flask Method is a widely accepted technique for determining the equilibrium solubility of a compound.[11][12] This method, coupled with a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, provides reliable and reproducible results.[4][13][14][15]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is achieved between the dissolved and undissolved solute. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a validated analytical method.

Materials and Equipment

-

This compound (or test compound)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

Step-by-Step Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical measurement.

-

Sample Preparation: Add an excess amount of this compound to a predetermined volume of the solvent in a sealed vial. Ensure there is visible undissolved solid.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). The time to reach equilibrium should be determined experimentally.

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Sample Analysis:

-

Using HPLC: Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample and the standard solutions into the HPLC system.

-

Using UV-Vis Spectroscopy: Dilute the filtered, saturated solution with the solvent to an absorbance value within the linear range of the instrument. Measure the absorbance of the diluted sample and the standard solutions at the wavelength of maximum absorbance (λmax).

-

-

Quantification: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution by accounting for the dilution factor.

For aqueous solubility determination across a pH range, it is recommended to use appropriate buffer systems (e.g., pH 1.2, 4.5, and 6.8) as guided by regulatory bodies like the WHO.[9]

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

Figure 1. Workflow for the Saturation Shake-Flask Method.

Figure 2. Logical relationship for quantification using a standard curve.

Conclusion

This technical guide provides a consolidated resource for understanding and determining the solubility of this compound. The high solubility in DMSO and its characterization as "very soluble" in water are key takeaways for researchers. For solvents where quantitative data is lacking, the provided experimental protocol offers a standardized approach to generate reliable data. The visual workflows aim to simplify the practical application of these methods in a laboratory setting. It is recommended that researchers empirically determine solubility for their specific experimental conditions and solvent systems.

References

- 1. sciforum.net [sciforum.net]

- 2. Thiamphenicol [fao.org]

- 3. Thiamphenicol | C12H15Cl2NO5S | CID 27200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Thiamphenicol CAS#: 15318-45-3 [m.chemicalbook.com]

- 9. who.int [who.int]

- 10. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Solubility Measurements | USP-NF [uspnf.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 15. improvedpharma.com [improvedpharma.com]

Thiamphenicol Glycinate Hydrochloride vs. Thiamphenicol: A Technical Deep Dive into Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiamphenicol (B1682257), a broad-spectrum antibiotic, and its water-soluble ester prodrug, thiamphenicol glycinate (B8599266) hydrochloride, are pivotal in treating a variety of bacterial infections. This technical guide provides an in-depth comparison of their bioavailability and pharmacokinetic profiles. Thiamphenicol glycinate hydrochloride is specifically designed for parenteral administration, rapidly and quantitatively converting to the active moiety, thiamphenicol, in the body. This guide synthesizes available data to offer a clear understanding of the absorption, distribution, metabolism, and excretion of both compounds, supported by detailed experimental methodologies and visual representations of key processes.

Introduction: The Prodrug Advantage

Thiamphenicol is an antibiotic characterized by its broad spectrum of activity but limited water solubility. To overcome this formulation challenge for parenteral administration, the glycinate ester prodrug, this compound, was developed.[1][2] This salt form is very soluble in water, making it suitable for intravenous and intramuscular injections.[1] Upon administration, it is rapidly hydrolyzed by esterases in the blood and tissues to release the active drug, thiamphenicol.

This conversion process is central to understanding the bioavailability of this compound. Since it is administered parenterally, its bioavailability is considered to be 100%. The key pharmacokinetic parameters of interest, therefore, revolve around the rate and extent of conversion to thiamphenicol and the subsequent disposition of the active drug.

Comparative Pharmacokinetic Profiles

The bioavailability and pharmacokinetic parameters of thiamphenicol vary depending on the route of administration. For this compound, the intravenous route is the most studied.

Pharmacokinetics of this compound and Thiamphenicol after Intravenous Administration

A clinical trial in healthy Chinese volunteers provides key insights into the pharmacokinetics of both thiamphenicol glycinate (TG) and its active metabolite, thiamphenicol (TAP), following intravenous infusion of this compound.

Table 1: Pharmacokinetic Parameters of Thiamphenicol Glycinate (TG) and Thiamphenicol (TAP) after Single Intravenous Infusion of TG Hydrochloride in Healthy Chinese Volunteers [3]

| Parameter | 500 mg Dose (n=8) | 1000 mg Dose (n=8) | 1500 mg Dose (n=8) |

| Thiamphenicol Glycinate (TG) | |||

| AUC₀₋∞ (µg·min/mL) | 849.1 ± 100.3 | 1305.2 ± 301.8 | 2315.9 ± 546.9 |

| Total Clearance (L/min) | 0.58 ± 0.07 | 0.41 ± 0.10 | 0.68 ± 0.18 |

| Transformation Rate Constant (k_trans) (min⁻¹) | 0.153 | 0.113 | 0.118 |

| Thiamphenicol (TAP) | |||

| AUC₀₋∞ (µg·min/mL) | 4509.0 ± 565.9 | 7506.5 ± 1112.4 | 12613.3 ± 2779.8 |

| Renal Clearance (L/min) | 0.097 (for 500 mg group) | Not Reported | Not Reported |

| Urinary Excretion (% of unchanged drug) | 71.9 ± 19.4 (for 500 mg group) | Not Reported | Not Reported |

Data are presented as mean ± standard deviation.

Bioavailability and Pharmacokinetics of Thiamphenicol via Other Routes

Studies in various species have characterized the bioavailability of thiamphenicol when administered directly via oral or intramuscular routes.

Table 2: Bioavailability and Key Pharmacokinetic Parameters of Thiamphenicol

| Species | Route of Administration | Dose | Bioavailability (%) | Cmax (µg/mL) | Tmax (hr) | Elimination Half-life (t½) (hr) | Reference |

| Human | Oral | 2.5 g | Not explicitly stated, but comparable to 0.5 g parenteral dose | 16.1 - 18.6 | ~2 | Not explicitly stated, but plasma concentrations > 2 µg/mL for 17-20 hr | [4] |

| Sheep | Intramuscular | Not Stated | ~87.5 | Not Stated | Not Stated | ~1.5 | [5] |

| Sheep | Oral | Not Stated | ~30 | Very low plasma concentrations | Not Stated | Not Stated | [5] |

| Cattle (Calves) | Intramuscular | Not Stated | 84 | Not Stated | 0.25 | ~1.75 | [6] |

| Geese | Oral | 30 mg/kg | 75.21 ± 19.56 | 20.02 ± 3.87 | Not Stated | 2.84 ± 0.64 | [7] |

Experimental Protocols

Intravenous Administration of this compound in Humans

The following protocol is based on the study conducted in healthy Chinese volunteers.[3]

Objective: To evaluate the pharmacokinetics of thiamphenicol glycinate and thiamphenicol after intravenous infusion of this compound.

Study Design: A double-blind, phase I clinical trial with three dose groups.

Subjects: 24 healthy Chinese volunteers, divided into three groups of eight.

Drug Administration:

-

Single intravenous infusion of 500 mg, 1000 mg, or 1500 mg of this compound.

-

The 500 mg group also received multiple doses every 12 hours for 5 days.

Blood Sampling: Venous blood samples were collected at predetermined time points before and after drug administration.

Analytical Method: Plasma concentrations of thiamphenicol glycinate and thiamphenicol were determined using a validated analytical method (likely High-Performance Liquid Chromatography, HPLC, as is common for such studies).

Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate pharmacokinetic parameters such as AUC, clearance, and transformation rate constant using appropriate modeling software.

Representative Protocol for Oral Bioavailability Study of Thiamphenicol

While a specific human protocol for oral thiamphenicol was not detailed in the search results, a general methodology can be outlined based on standard practices.

Objective: To determine the oral bioavailability and pharmacokinetic profile of thiamphenicol.

Study Design: A crossover study design is often employed, where subjects receive both an oral and an intravenous dose of thiamphenicol on separate occasions.

Subjects: A cohort of healthy volunteers.

Drug Administration:

-

Oral Dose: A single oral dose of thiamphenicol (e.g., 500 mg) administered with a standardized volume of water after an overnight fast.

-

Intravenous Dose: A single intravenous dose of thiamphenicol administered over a short infusion period.

Blood Sampling: Serial blood samples are collected over a 24-48 hour period after each dose.

Analytical Method: Plasma concentrations of thiamphenicol are measured using a validated bioanalytical method, such as HPLC with UV or mass spectrometric detection.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated for both oral and intravenous routes.

-

Absolute bioavailability (F) is calculated using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

Prodrug Conversion and Elimination Pathway

Caption: Conversion of Thiamphenicol Glycinate HCl to Thiamphenicol.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow of a typical pharmacokinetic study.

Discussion and Conclusion

The use of this compound as a prodrug for thiamphenicol is a classic example of formulation science overcoming the physicochemical limitations of a drug. The high water solubility of the glycinate ester allows for effective parenteral administration, leading to rapid and complete conversion to the active thiamphenicol molecule.

The pharmacokinetic data clearly show that after intravenous administration of this compound, the prodrug is quickly cleared from the plasma as it is converted to thiamphenicol. The resulting thiamphenicol exhibits predictable pharmacokinetics, with dose-proportional increases in exposure (AUC).

In contrast, the bioavailability of thiamphenicol itself is highly dependent on the route of administration and the species being studied. While intramuscular administration leads to high bioavailability in animals, oral bioavailability can be more variable. In humans, a large oral dose of thiamphenicol appears to provide exposure comparable to a smaller parenteral dose.[4]

For drug development professionals, the key takeaway is that this compound is an effective delivery system for thiamphenicol for parenteral use. The focus of pharmacokinetic studies for this prodrug should be on the rate and extent of conversion to the active moiety and the subsequent disposition of thiamphenicol. When considering oral formulations of thiamphenicol, careful attention must be paid to its absorption characteristics to ensure adequate systemic exposure.

References

- 1. Thiamphenicol [fao.org]

- 2. CAS 2611-61-2: this compound [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Salient features of thiamphenicol: review of clinical pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiamphenicol pharmacokinetics in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiamphenicol pharmacokinetics in beef and dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Prodrug Activation of Thiamphenicol Glycinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamphenicol (B1682257) is a broad-spectrum bacteriostatic antibiotic, analogous to chloramphenicol, that inhibits bacterial protein synthesis.[1][2][3] Its clinical utility, particularly for parenteral administration, is enhanced through the use of its prodrug, thiamphenicol glycinate (B8599266) hydrochloride (TG).[4] This water-soluble ester form overcomes the poor aqueous solubility of the parent compound, thiamphenicol (TAP).[4][5] This technical guide provides a detailed examination of the in vivo activation process of TG, focusing on the enzymatic conversion mechanism, the resulting pharmacokinetic profile, and the experimental methodologies used for its characterization.

The Prodrug Concept and Rationale

Prodrugs are inactive or weakly active compounds that undergo enzymatic or chemical conversion in the body to release the pharmacologically active parent drug.[][7] This strategy is employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, inadequate permeability, rapid metabolism, or lack of site specificity.[] Thiamphenicol glycinate hydrochloride is a carrier prodrug, where the active thiamphenicol molecule is covalently linked to a non-toxic glycine (B1666218) carrier group via an ester bond.[] The primary rationale for this formulation is to create a highly water-soluble compound suitable for intravenous or intramuscular injection.[4]

Core Activation Process: Enzymatic Hydrolysis

The conversion of thiamphenicol glycinate (TG) to its active form, thiamphenicol (TAP), is a rapid hydrolytic process. The core mechanism involves the cleavage of the glycinate ester bond, a reaction catalyzed by non-specific esterases widely distributed in tissues and blood plasma.[8] This enzymatic action releases the active thiamphenicol and the amino acid glycine.

The activation can be represented by the following logical pathway:

Pharmacokinetics of Prodrug Activation

Pharmacokinetic studies are essential to quantify the rate and extent of prodrug conversion and the subsequent disposition of the active drug. A study in beagle dogs following intravenous administration of TG hydrochloride demonstrated its rapid and efficient conversion to TAP.[8] The prodrug is quickly cleaved, leading to a short mean residence time for TG and a significantly longer one for the resulting active TAP, allowing it to exert its therapeutic effect.[8]

Data Presentation

The following tables summarize the key pharmacokinetic parameters for both the prodrug (TG) and the active metabolite (TAP) from the aforementioned study.[8]

Table 1: Pharmacokinetic Parameters of Thiamphenicol Glycinate (TG) and Thiamphenicol (TAP) in Beagles (n=6) after a 50 mg/kg IV Dose of TG Hydrochloride.

| Parameter | Thiamphenicol Glycinate (Prodrug) | Thiamphenicol (Active Drug) | Unit |

| AUC(0-∞) | 3943 ± 546 | 16328 ± 1682 | µg·min/mL |

| Total Plasma Clearance (CL) | 12.7 ± 2.0 | 2.5 ± 0.3 | mL/min/kg |

| Mean Residence Time (MRT) | 27.5 ± 3.5 | 207.2 ± 20.2 | min |

| Volume of Distribution (Central) | 0.264 ± 0.022 (VC) | 0.127 ± 0.023 (VCM) | L/kg |

Data sourced from Li et al. (2015).[8] Values are presented as mean ± standard deviation.

Table 2: Rate Constants for Transformation and Elimination.

| Parameter | Value | Unit | Description |

| k1M | 0.0477 ± 0.0028 | min-1 | Transformative rate constant from TG to TAP |

| kM10 | 0.0238 ± 0.0044 | min-1 | Elimination rate constant from TAP |

Data sourced from Li et al. (2015).[8] Values are presented as mean ± standard deviation.

Experimental Protocols

Characterizing the activation and pharmacokinetics of TG requires robust analytical methods. The primary technique cited for quantifying both the prodrug and the active compound in biological matrices is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[8]

Protocol: Quantification of TG and TAP in Plasma via HPLC-UV

This section outlines a representative protocol based on standard methodologies.

-

Objective: To simultaneously measure the concentration of this compound and thiamphenicol in plasma samples.

-

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Reference standards for TG and TAP

-

Acetonitrile (B52724) (HPLC grade)

-

Purified water (HPLC grade)

-

Phosphoric acid or other suitable buffer components

-

Plasma samples (e.g., from dog, human, rat)

-

Protein precipitation agent (e.g., acetonitrile, perchloric acid)

-

Centrifuge, vortex mixer, micropipettes

-

-

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples on ice.

-

Pipette 200 µL of plasma into a microcentrifuge tube.

-

Add 400 µL of ice-cold acetonitrile (or other precipitating agent) to deproteinize the sample.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

-

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 20mM phosphate (B84403) buffer, pH 3.5). A typical starting point could be 25:75 (v/v) acetonitrile:buffer.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: ~225 nm.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of TG and TAP.

-

Process these standards using the same sample preparation method.

-

Construct a calibration curve by plotting the peak area against the concentration for each analyte.

-

Quantify the concentration of TG and TAP in the unknown samples by interpolating their peak areas from the calibration curve.

-

-

The following diagram illustrates the general workflow for a pharmacokinetic study using this analytical method.

Mechanism of Action of Active Thiamphenicol

Once activated, thiamphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2] It binds to the 50S subunit of the bacterial 70S ribosome.[1][2] This binding action blocks the peptidyl transferase step of protein elongation, preventing the formation of peptide bonds between amino acids and thereby halting the synthesis of essential bacterial proteins.[2] This mechanism is similar to that of chloramphenicol.[9]

Conclusion

This compound serves as an effective prodrug, enabling parenteral administration of the broad-spectrum antibiotic thiamphenicol. Its activation is a rapid, esterase-mediated hydrolysis that efficiently releases the active drug in vivo. Understanding the kinetics of this conversion is critical for optimizing dosing regimens and ensuring therapeutic efficacy. The analytical methods and pharmacokinetic data presented in this guide provide a foundational framework for researchers and professionals in drug development engaged with this and similar ester-based prodrug systems.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]

- 3. Thiamphenicol - Wikipedia [en.wikipedia.org]

- 4. fao.org [fao.org]

- 5. CAS 2611-61-2: this compound [cymitquimica.com]

- 7. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of the prodrug thiamphenicol glycinate and its active parent compound thiamphenicol in beagle dogs following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

An In-Depth Technical Guide to the Antibacterial Spectrum of Thiamphenicol Glycinate Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamphenicol (B1682257) is a broad-spectrum, bacteriostatic antibiotic belonging to the amphenicol class. It is a structural analogue of chloramphenicol (B1208), developed with a methylsulfonyl group in place of the p-nitro group, a modification that significantly reduces the risk of aplastic anemia associated with chloramphenicol.[1][2] Thiamphenicol glycinate (B8599266) hydrochloride is a water-soluble ester prodrug of thiamphenicol.[3] This formulation enhances stability and allows for parenteral or aerosol administration, after which it is hydrolyzed by tissue esterases to release the active thiamphenicol moiety.[4]

This guide provides a comprehensive overview of the antibacterial spectrum of thiamphenicol, its mechanism of action, quantitative susceptibility data against key pathogens, and detailed experimental protocols for its evaluation.

Mechanism of Action

The antibacterial effect of thiamphenicol is achieved through the inhibition of protein synthesis in susceptible bacteria.[5][6] The mechanism is highly specific to the prokaryotic ribosome.

-

Binding to the 50S Ribosomal Subunit: Thiamphenicol penetrates the bacterial cell wall and binds reversibly to the 50S subunit of the bacterial 70S ribosome.[1][5][6]

-

Inhibition of Peptidyl Transferase: This binding action obstructs the peptidyl transferase center, a critical component of the ribosome responsible for forming peptide bonds between amino acids.[5][6]

-

Disruption of Protein Elongation: By blocking this enzymatic step, thiamphenicol prevents the elongation of the polypeptide chain, effectively halting protein synthesis.[5]

This inhibition of essential protein production leads to a bacteriostatic effect, arresting bacterial growth and replication.[1] Unlike chloramphenicol, thiamphenicol is not a substrate for chloramphenicol acetyltransferase (CAT), an enzyme that confers resistance by inactivating the antibiotic, making it effective against some chloramphenicol-resistant strains.

Antibacterial Spectrum of Activity

Thiamphenicol exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including clinically important respiratory pathogens and some multi-drug resistant strains.[1][3][7] Its activity is particularly notable against Streptococcus pneumoniae (including penicillin-resistant isolates), Haemophilus influenzae, Streptococcus pyogenes, and Moraxella catarrhalis.[4][8] It is also active against Staphylococcus aureus (including some MRSA strains), Escherichia coli, and atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae.[1][9]

Quantitative Susceptibility Data

The in vitro activity of thiamphenicol is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes MIC data for thiamphenicol against key bacterial pathogens from recent studies.

| Bacterium | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |

| Streptococcus pneumoniae | 389 | 0.5 | 2.0 | 0.06 - 2.0 | [5] |

| Haemophilus influenzae | 126 | 0.5 | 1.0 | ≤ 2.0 (for 94.4%) | [5] |

| Streptococcus pyogenes | 360 | 2.0 | 4.0 | ≤ 8.0 (for 96.1%) | [5] |

| Streptococci spp. | - | - | - | 0.5 - 4.0 | [6] |

| Pneumococci | - | - | - | 0.5 - 4.0 | [6] |

| Staphylococci spp. | - | - | - | 8.0 - 64.0 | [6] |

| E. coli | - | - | - | 8.0 - >64.0 | [6] |

| K. pneumoniae | - | - | - | 8.0 - >64.0 | [6] |

| Salmonella spp. | - | - | - | 8.0 - 64.0 | [6] |

MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.

Experimental Protocol for Susceptibility Testing

The determination of MIC values for thiamphenicol is performed using standardized methods to ensure reproducibility. The broth microdilution method is a reference standard described by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO).[5][10]

Broth Microdilution Method (ISO 20776-1:2006)

This protocol outlines the standard procedure for determining the MIC of thiamphenicol.

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of thiamphenicol of a known concentration in an appropriate solvent.

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate to achieve a range of final test concentrations.

-

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar (B569324) plate.

-

Suspend the colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Dispense 50-100 µL of the standardized bacterial inoculum into each well of the microtiter plate containing the antimicrobial dilutions.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae, supplementation of the broth and incubation in a CO₂-enriched atmosphere may be required.

-

-

Result Interpretation:

-

After incubation, examine the plate for visible bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of thiamphenicol at which there is no visible growth.

-

Mechanisms of Resistance

While thiamphenicol is robust, bacterial resistance can emerge through several mechanisms, which are often common to the amphenicol class.

-

Decreased Permeability: Modifications to the bacterial outer membrane, such as alterations in porin channels, can reduce the influx of the antibiotic into the cell.

-

Efflux Pumps: Bacteria may acquire or upregulate active transport systems (efflux pumps) that recognize and expel thiamphenicol from the cell, preventing it from reaching its ribosomal target at an effective concentration.

-

Target Site Modification: Mutations in the genes encoding ribosomal RNA or ribosomal proteins can alter the binding site on the 50S subunit, reducing the affinity of thiamphenicol for its target.

-

Enzymatic Inactivation: Although resistant to CAT, other inactivating enzymes can confer resistance. For instance, a novel oxidase (CmO) has been identified that can catalyze the oxidation of both chloramphenicol and thiamphenicol.

References

- 1. In vitro activity of thiamphenicol against multiresistant Streptococcus pneumoniae, Haemophilus influenzae and Staphylococcus aureus in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mona.uwi.edu [mona.uwi.edu]

- 5. In vitro activity of thiamphenicol against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]

- 6. In vitro antibacterial activity of thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro antibacterial activity of thiamphenicol glycinate acetylcysteinate against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. idexx.dk [idexx.dk]

- 10. Microbiological activity of thiamphenicol and thiamphenicol glycinate acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]

An In-depth Technical Guide to the Ribosomal Binding Site of Thiamphenicol Glycinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamphenicol (B1682257), a broad-spectrum bacteriostatic antibiotic and an analogue of chloramphenicol (B1208), exerts its therapeutic effect by inhibiting protein synthesis in prokaryotes. This technical guide provides a comprehensive analysis of the molecular interactions between thiamphenicol glycinate (B8599266) hydrochloride and its target, the bacterial ribosome. By binding to the 50S ribosomal subunit, thiamphenicol obstructs the peptidyl transferase center (PTC), the catalytic heart of the ribosome, thereby preventing the crucial step of peptide bond formation. This document consolidates available quantitative data, details relevant experimental protocols for studying this interaction, and presents visual diagrams to elucidate the underlying mechanisms and experimental workflows.

Mechanism of Action: Inhibition of Peptidyl Transferase

Thiamphenicol's primary mechanism of action is the targeted inhibition of bacterial protein synthesis.[1][2] It specifically binds to the 50S subunit of the 70S bacterial ribosome, showing a high degree of selectivity for prokaryotic ribosomes over their eukaryotic counterparts, which contributes to its therapeutic index.[1]

The binding site is located within the peptidyl transferase center (PTC), a highly conserved region of the 23S rRNA. By occupying this critical site, thiamphenicol sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome.[1] This obstruction prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the incoming amino acid on the A-site tRNA, effectively halting protein elongation.[1] This leads to a bacteriostatic effect, inhibiting bacterial growth and proliferation.[1]

Quantitative Analysis of Ribosomal Binding and Inhibition

The interaction of thiamphenicol with the bacterial ribosome has been characterized by various biochemical and biophysical methods. The following table summarizes key quantitative data for thiamphenicol and its parent compound, chloramphenicol, for comparative purposes.

| Parameter | Value | Compound | System/Method | Reference |

| Ki (Inhibition Constant) | 0.45 µM | Thiamphenicol | Escherichia coli in vitro system (Puromycin reaction) | [3][4] |

| Kd (Dissociation Constant) | Data not available for Thiamphenicol Glycinate Hydrochloride | |||

| IC50 (50% Inhibitory Concentration) | Data not available for this compound | |||

| Ki (Inhibition Constant) | 0.7 µM | Chloramphenicol | Escherichia coli in vitro system (Puromycin reaction) | [3] |

| Kd (Dissociation Constant) | 2.3 µM | [14C]-Chloramphenicol | Direct binding to E. coli ribosomes | [5][6] |

| IC50 (50% Inhibitory Concentration) | 2 µM | Chloramphenicol | In vivo protein synthesis in E. coli | [7] |

| IC50 (50% Inhibitory Concentration) | 1.8 µM | Chloramphenicol | Cell-free transcription-translation in E. coli | [8] |

Experimental Protocols

The following section details methodologies for key experiments used to investigate the interaction of this compound with the bacterial ribosome. These protocols are based on established methods for studying similar ribosome-targeting antibiotics.

In Vitro Protein Synthesis Inhibition Assay

This assay quantifies the inhibitory effect of thiamphenicol on protein synthesis in a cell-free system.

Principle: A cell-free transcription-translation (TX-TL) system is used to synthesize a reporter protein (e.g., luciferase or green fluorescent protein - GFP). The amount of functional reporter protein produced is proportional to the efficiency of protein synthesis. In the presence of an inhibitor like thiamphenicol, protein synthesis is reduced, leading to a decrease in the reporter signal.[9][10][11]

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

-

Prepare a serial dilution of the stock solution to create a range of concentrations for testing.

-

Thaw a commercial E. coli S30 extract-based cell-free TX-TL kit on ice.

-

-

Reaction Setup:

-

In a 96-well microplate, combine the cell-free extract, reaction buffer, and a DNA template encoding a reporter protein (e.g., firefly luciferase).

-

Add the different concentrations of this compound to the wells. Include a no-inhibitor control (vehicle only).

-

-

Incubation:

-

Incubate the plate at 37°C for 2-4 hours to allow for transcription and translation.

-

-

Signal Quantification:

-

If using luciferase, add the luciferase substrate to each well and measure the luminescence using a plate luminometer.

-

If using GFP, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Plot the reporter signal against the logarithm of the thiamphenicol concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Competitive Ribosomal Binding Assay

This assay determines the binding affinity (Kd) of thiamphenicol by measuring its ability to displace a known fluorescently or radioactively labeled ligand that binds to the same site on the ribosome.

Principle: A labeled ligand with a known affinity for the ribosomal PTC is incubated with ribosomes. An unlabeled competitor (thiamphenicol) is then added at increasing concentrations. The displacement of the labeled ligand by the competitor results in a change in the detected signal (e.g., fluorescence polarization or radioactivity), which can be used to calculate the binding affinity of the competitor.[5][6][12]

Protocol:

-

Preparation of Reagents:

-

Purified 70S ribosomes from E. coli.

-

A fluorescently labeled probe that binds to the PTC, such as BODIPY-erythromycin or a fluorescently labeled chloramphenicol derivative.

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM NH4Cl, 10 mM Mg(CH3COO)2, 4 mM β-mercaptoethanol, and 0.05% Tween-20).[5]

-

A serial dilution of this compound.

-

-

Reaction Setup:

-

In a microplate, incubate a fixed concentration of ribosomes with a fixed concentration of the fluorescent probe for 30 minutes at 25°C to allow for binding.[5]

-

Add increasing concentrations of this compound to the wells.

-

-

Incubation and Measurement:

-

Incubate the plate for a sufficient time (e.g., 2 hours) to reach equilibrium.[5]

-

Measure the fluorescence polarization or anisotropy of each well.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the thiamphenicol concentration.

-

Fit the data to a competition binding equation to determine the apparent dissociation constant (Kdapp).

-

Ribosome Footprinting (Ribo-Seq)

This technique maps the precise locations of ribosomes on mRNA transcripts at a genome-wide level, revealing sites of translational pausing induced by antibiotics.

Principle: Cells are treated with the antibiotic of interest, which stalls ribosomes at specific locations on the mRNA. The cells are then lysed, and the mRNA that is not protected by the ribosome is digested with RNase. The remaining ribosome-protected mRNA fragments ("footprints") are isolated, converted to a cDNA library, and sequenced. The sequencing reads are then mapped to the genome to identify the positions of the stalled ribosomes.[13][14][15][16]

Protocol Outline:

-

Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with a specific concentration of this compound.

-

Cell Lysis and Nuclease Treatment: Harvest the cells and lyse them under conditions that preserve ribosome integrity. Treat the lysate with RNase I to digest unprotected mRNA.

-

Ribosome Isolation: Isolate the monosome fraction (ribosomes with protected mRNA fragments) using sucrose (B13894) gradient centrifugation.

-

Footprint Extraction and Library Preparation: Extract the RNA from the isolated ribosomes and purify the ~30 nucleotide footprints. Prepare a cDNA library from these footprints.

-

Sequencing and Data Analysis: Sequence the cDNA library using high-throughput sequencing and align the reads to the reference genome to identify ribosome pause sites.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of thiamphenicol and a generalized experimental workflow for its analysis.

References

- 1. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of ribosomal peptidyltransferase by chloramphenicol. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding and Action of Triphenylphosphonium Analog of Chloramphenicol upon the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How partially inhibitory concentrations of chloramphenicol affect the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 16. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

The In-Depth Guide to Thiamphenicol Glycinate Hydrochloride's Impact on Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamphenicol (B1682257) glycinate (B8599266) hydrochloride, a derivative of chloramphenicol (B1208), is a broad-spectrum antibiotic that effectively inhibits bacterial growth by targeting protein synthesis. This technical guide provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. By binding to the 50S ribosomal subunit, thiamphenicol obstructs the peptidyl transferase center, preventing peptide bond formation and ultimately halting protein elongation. This document details the molecular interactions at the ribosomal level, presents key inhibitory parameters in structured tables, and offers detailed methodologies for relevant in vitro assays. Visualizations of the mechanism of action and experimental workflows are provided to facilitate a deeper understanding of thiamphenicol's role as a potent inhibitor of bacterial protein synthesis.

Core Mechanism of Action: Inhibition of Peptidyl Transferase

Thiamphenicol glycinate hydrochloride exerts its bacteriostatic, and at higher concentrations, bactericidal effects by specifically targeting the bacterial protein synthesis machinery. The core of its mechanism lies in the inhibition of the peptidyl transferase center (PTC) on the 50S subunit of the bacterial 70S ribosome.[1][2][3] This selective action against prokaryotic ribosomes accounts for its therapeutic efficacy with relatively lower toxicity to eukaryotic cells, which possess 80S ribosomes.[2]

The process unfolds in a series of steps:

-

Cellular Entry: Thiamphenicol's lipophilic nature facilitates its diffusion across bacterial cell walls and membranes, allowing it to reach its intracellular target, the ribosome.[2]

-

Ribosomal Binding: Thiamphenicol binds to the 50S ribosomal subunit.[1][2] Specifically, it interacts with the A-site of the peptidyl transferase center, a region formed by conserved nucleotides of the 23S rRNA, including A2451 and C2452.[4][5] The nitrobenzyl ring of the related compound, chloramphenicol, has been shown to form a π-stacking interaction with the base of C2452.[4][5]

-

Inhibition of Peptide Bond Formation: By occupying the A-site cleft, thiamphenicol sterically hinders the proper positioning of the aminoacyl-tRNA.[2][6] This obstruction prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the incoming amino acid on the A-site tRNA.[2][7]

-

Stalling of Protein Elongation: The inability to form peptide bonds effectively halts the elongation phase of protein synthesis.[2] This leads to the premature termination of translation or the production of truncated, non-functional proteins. The disruption of essential protein production ultimately inhibits bacterial growth and proliferation.[1]

Recent studies using cryo-electron tomography have revealed that the inhibition by the related chloramphenicol can be context-dependent, with its efficacy influenced by the nascent peptide sequence. This can lead to the accumulation of translation elongation states, suggesting futile cycles of aminoacyl-tRNA accommodation and dissociation.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]

- 3. Thiamphenicol [fao.org]

- 4. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

In Vitro Activity of Thiamphenicol Glycinate Hydrochloride Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamphenicol (B1682257), a derivative of chloramphenicol (B1208), is a broad-spectrum bacteriostatic antibiotic. Its glycinate (B8599266) hydrochloride salt is a prodrug formulation designed to enhance solubility for parenteral administration. This technical guide provides a comprehensive overview of the in vitro activity of thiamphenicol glycinate hydrochloride against a range of clinically relevant gram-negative bacteria. It includes a summary of available Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology and drug development.

Introduction

Thiamphenicol distinguishes itself from chloramphenicol by the substitution of the p-nitro group with a methylsulfonyl group. This structural modification is associated with a reduced risk of aplastic anemia, a serious adverse effect linked to chloramphenicol. The primary mechanism of action for thiamphenicol is the inhibition of bacterial protein synthesis.[1][2] It achieves this by reversibly binding to the 50S subunit of the bacterial ribosome, thereby preventing the transpeptidation step in protein elongation.[3][4] This guide focuses on the in vitro efficacy of this compound against various gram-negative pathogens, providing essential data and methodologies for further research and development.

Mechanism of Action

Thiamphenicol targets the bacterial ribosome, a critical component of the protein synthesis machinery. Specifically, it binds to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding action sterically interferes with the correct positioning of the aminoacyl-tRNA, thus inhibiting the formation of peptide bonds and halting protein synthesis.[3][4]

In Vitro Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of thiamphenicol against various gram-negative bacteria. The data has been compiled from multiple studies. It is important to note that MIC values can vary depending on the specific strains tested and the methodology used.

Table 1: MIC of Thiamphenicol against Enterobacteriaceae

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | 195 (mixed Gram-neg) | 8 - >64 | - | - | [5] |

| Klebsiella pneumoniae | 195 (mixed Gram-neg) | 8 - >64 | - | - | [5] |

| Salmonella spp. | 195 (mixed Gram-neg) | 8 - 64 | - | - | [5] |

| Citrobacter spp. | 195 (mixed Gram-neg) | 8 - 64 | - | - | [5] |

| Enterobacter spp. | 195 (mixed Gram-neg) | 8 - 64 | - | - | [5] |

| Proteus spp. | 195 (mixed Gram-neg) | 8 - >64 | - | - | [5] |

| Shigella spp. | - | ≤10 | - | - | [6][7] |

Table 2: MIC of Thiamphenicol against other Gram-Negative Bacteria

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Haemophilus influenzae | 126 | 0.06 - 2 | 0.5 | 1 | [2] |

| Neisseria gonorrhoeae | 267 | ≤4.0 | 0.5 - 2.0 | - | [4] |

| Pseudomonas aeruginosa | - | Resistant | - | - | [6] |

| Bacteroides fragilis | 40 | - | - | ≤12.5 | [8] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. A hyphen (-) indicates that the data was not available in the cited sources.

Experimental Protocols

The determination of MIC is crucial for assessing the in vitro activity of an antimicrobial agent. The following are detailed methodologies for two standard procedures, broth microdilution and agar (B569324) dilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the MIC in a liquid growth medium.

Materials:

-

This compound reference powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland densitometer

Procedure:

-